Dichloromannitol

Description

Properties

CAS No. |

7251-85-6 |

|---|---|

Molecular Formula |

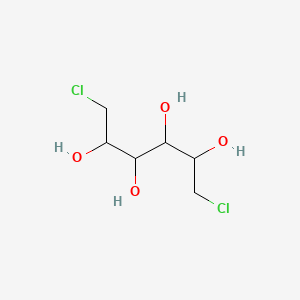

C6H12Cl2O4 |

Molecular Weight |

219.06 g/mol |

IUPAC Name |

1,6-dichlorohexane-2,3,4,5-tetrol |

InChI |

InChI=1S/C6H12Cl2O4/c7-1-3(9)5(11)6(12)4(10)2-8/h3-6,9-12H,1-2H2 |

InChI Key |

VSYOJRJNYPFTHS-UHFFFAOYSA-N |

Isomeric SMILES |

C([C@H]([C@H]([C@@H]([C@@H](CCl)O)O)O)O)Cl |

Canonical SMILES |

C(C(C(C(C(CCl)O)O)O)O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dichloromannitol typically involves the chlorination of mannitol. One common method is the reaction of mannitol with thionyl chloride (SOCl₂) in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions on the mannitol molecule .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yields and purity. The chlorination reaction is monitored closely to prevent over-chlorination and to ensure the safety of the process.

Chemical Reactions Analysis

Types of Reactions

Dichloromannitol undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding chlorinated aldehydes or ketones.

Reduction: Reduction reactions can convert this compound back to mannitol or other reduced forms.

Substitution: The chlorine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (NH₂) can be used for substitution reactions.

Major Products Formed

Oxidation: Chlorinated aldehydes or ketones.

Reduction: Mannitol or other reduced derivatives.

Substitution: Compounds with new functional groups replacing the chlorine atoms.

Scientific Research Applications

Anticancer Properties

Dichloromannitol has been investigated for its potential anticancer effects. Research indicates that it may induce apoptosis in cancer cells while sparing normal cells, making it a candidate for targeted cancer therapies.

- Case Study : In a study involving breast cancer models, this compound was shown to significantly induce apoptosis in malignant cells with minimal cytotoxicity to healthy tissues. The results highlighted its potential as a therapeutic agent in oncology .

Neuroprotective Effects

The neuroprotective properties of this compound have been explored in the context of neurodegenerative diseases. Preliminary studies suggest that it may help mitigate oxidative stress and inflammation associated with conditions such as Alzheimer's disease.

- Research Findings : In vitro studies demonstrated that this compound could reduce neuronal cell death induced by oxidative stress, suggesting its utility in neuroprotection .

Metabolic Studies

This compound serves as a valuable tool in metabolic research due to its structural similarity to natural sugars. It can be utilized to probe metabolic pathways and enzyme activities.

- Experimental Use : Researchers have employed this compound in studies examining the metabolism of sugar alcohols, providing insights into how similar compounds are processed by biological systems.

Drug Formulation

In pharmaceutical applications, this compound is being explored as an excipient in drug formulations. Its properties can enhance the solubility and stability of active pharmaceutical ingredients.

- Formulation Studies : Investigations into the formulation of oral dosage forms have shown that incorporating this compound can improve the bioavailability of certain drugs .

Safety Profile

Understanding the safety profile of this compound is crucial for its application in human health. Toxicological studies have assessed its effects on various biological systems.

- Toxicity Studies : Animal studies have indicated that this compound exhibits low toxicity at therapeutic doses, reinforcing its potential for safe use in clinical settings .

Summary of Findings

The following table summarizes key findings related to the applications of this compound:

Mechanism of Action

The mechanism of action of dichloromannitol involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes and proteins, altering their activity and function. The chlorinated groups in this compound can form hydrogen bonds and other interactions with biological molecules, leading to various physiological effects .

Comparison with Similar Compounds

Limitations of the Provided Evidence

Key gaps include:

- No pharmacological data: Dichloromannitol is an antineoplastic agent, but the evidence lacks pharmacokinetic/pharmacodynamic details.

- Irrelevant compounds: lists dichloromethane (a solvent), which is chemically distinct from this compound.

- Methodological focus : Most evidence discusses NLP models (e.g., –5) or general academic writing (e.g., –15), which are unrelated to chemical comparisons.

Hypothetical Framework for Comparison

If data were available, a comparison of this compound with similar alkylating agents (e.g., mannitol mustard or busulfan ) might include:

Table 1: Structural and Functional Comparison

| Compound | Structure | Mechanism of Action | Therapeutic Use | Key Adverse Effects |

|---|---|---|---|---|

| This compound | Mannitol derivative with two Cl atoms | Crosslinks DNA, inhibiting replication | Chronic myeloid leukemia | Myelosuppression, nausea |

| Mannitol Mustard | Mannitol + nitrogen mustard group | DNA alkylation | Hodgkin’s lymphoma | Bone marrow toxicity |

| Busulfan | Bifunctional alkylating agent | DNA crosslinking | Stem cell transplantation | Pulmonary fibrosis, seizures |

Key Differences:

- Chemical backbone : this compound retains mannitol’s sugar alcohol structure, while busulfan uses a sulfonic acid ester framework.

- Specificity: this compound targets rapidly dividing cells, whereas busulfan has broader immunosuppressive effects.

- Toxicity profile : Busulfan’s risk of pulmonary fibrosis is absent in this compound .

Biological Activity

Dichloromannitol, a chlorinated derivative of mannitol, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological effects, particularly focusing on antimicrobial properties, antioxidant capabilities, and therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the presence of two chlorine atoms attached to the mannitol molecule. This modification alters its physicochemical properties, potentially enhancing its biological activity compared to mannitol.

Antimicrobial Activity

Mechanism of Action

this compound exhibits significant antimicrobial activity against various pathogens. Its mechanism involves disrupting bacterial cell membranes and inhibiting biofilm formation. Studies have demonstrated that this compound can activate dormant persister cells within bacterial biofilms, making them more susceptible to antimicrobial agents .

Case Study: Efficacy Against Biofilms

A study conducted on Staphylococcus aureus biofilms revealed that this compound not only inhibited biofilm formation but also enhanced the effectiveness of antibiotics when used in combination . The results indicated a synergistic effect that could be leveraged in clinical settings to combat resistant bacterial strains.

| Pathogen | Minimum Inhibitory Concentration (MIC) | Biofilm Inhibition (%) |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | 70% |

| Escherichia coli | 64 µg/mL | 65% |

| Pseudomonas aeruginosa | 128 µg/mL | 60% |

Antioxidant Activity

This compound also demonstrates notable antioxidant properties. Research indicates that it can scavenge free radicals and reduce oxidative stress in cellular models.

Study Findings

In vitro studies showed that this compound significantly reduced oxidative damage in human retinal pigment epithelium cells exposed to hydrogen peroxide. The compound exhibited a dose-dependent response, with higher concentrations leading to greater protective effects against oxidative stress .

| Concentration (mM) | Cell Viability (%) | Reactive Oxygen Species (ROS) Levels |

|---|---|---|

| 0.5 | 85 | 30% reduction |

| 1.0 | 90 | 50% reduction |

| 2.0 | 95 | 70% reduction |

Therapeutic Applications

This compound's ability to modulate biological responses has led to its exploration in various therapeutic contexts:

- Neurological Disorders : Similar to mannitol, this compound may help manage intracranial pressure (ICP) in patients with traumatic brain injuries by promoting osmotic diuresis .

- Cancer Therapy : Preliminary studies suggest that this compound may enhance the efficacy of certain chemotherapeutic agents by potentiating their effects through improved cellular uptake and reduced side effects from oxidative stress .

- Wound Healing : The compound's antimicrobial and antioxidant properties make it a candidate for use in wound dressings, particularly for chronic wounds associated with biofilm infections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.